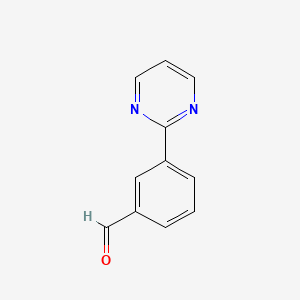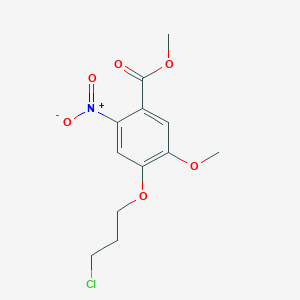
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be described by its molecular formula and molecular weight. For “Methyl 3-(4-(3-chloropropoxy)-3-methoxyphenyl)acrylate”, the linear formula is C14H17ClO4 and the molecular weight is 284.742 . For “[(3-chloropropoxy)methyl]benzene”, the linear formula is C10H13ClO and the molecular weight is 184.668 .Applications De Recherche Scientifique
1. Derivative Compounds and Antimicrobial Activity
- Research on the marine endophytic fungus NIGROSPORA sp. has led to the isolation of new compounds, including derivatives similar to Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. These compounds demonstrated moderate antimicrobial and antitumor activity, indicating potential applications in pharmaceutical research (Xia et al., 2011).
2. Chemical Structure and Conformation Studies
- Investigations into the conformation of ortho-substituted diphenyl ethers, which include structures akin to Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, have provided insights into their principal conformations. This research is valuable for understanding molecular interactions and reactions in various scientific applications (Chandler et al., 1964).
3. Herbicide Metabolism and Environmental Impact
- Studies on the metabolism of bifenox, a compound related to Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, in soil and plants have revealed its degradation pathways and environmental impact. This research is crucial for understanding the ecological consequences of using such chemicals (Leather & Foy, 1977).
4. Synthesis and Characterization in Chemical Research
- The synthesis and characterization of compounds like Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate are fundamental in chemical research, aiding in the development of new substances with potential applications in various fields, including materials science and drug development (Power et al., 2014).
5. Solvent Interactions and Chemical Properties
- Research into the solubility and interactions of compounds like Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in various solvents contributes significantly to the understanding of their chemical properties, crucial for industrial and laboratory applications (Hart et al., 2015).
6. Apoptotic Effects in Cancer Research
- A new heterocyclic compound, synthesized using a precursor similar to Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, has been found to induce apoptotic cell death in human bone cancer cells. This highlights the potential of such compounds in cancer research and treatment (Lv & Yin, 2019).
Propriétés
IUPAC Name |
methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVDMOFTQTPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)
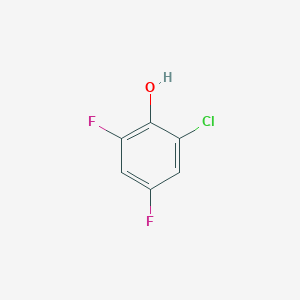
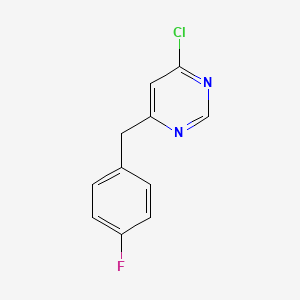
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)
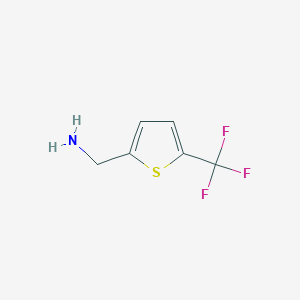
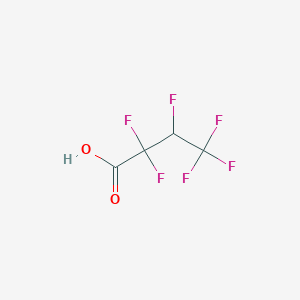
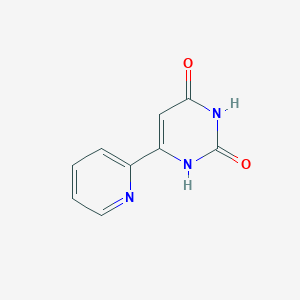
![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)
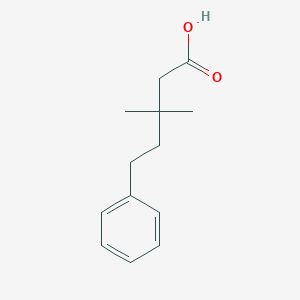
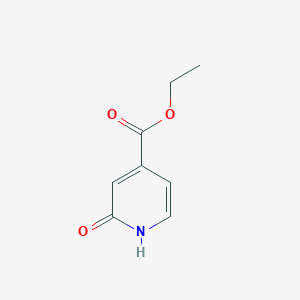
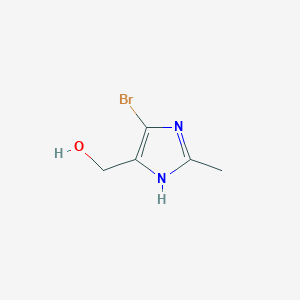
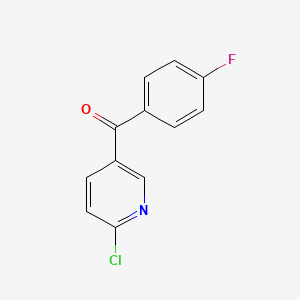
![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
